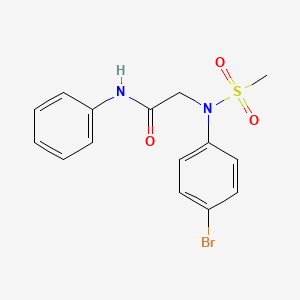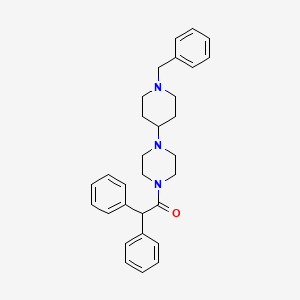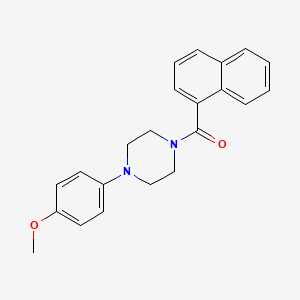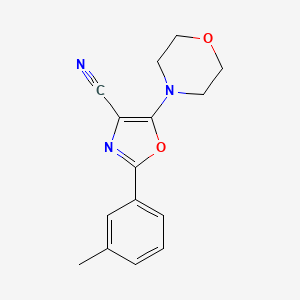
1-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-difluorobenzyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-difluorobenzyl)piperazine, also known as BDP, is a chemical compound that has been extensively studied for its potential therapeutic applications. BDP is a piperazine derivative that has been found to exhibit a range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.
作用机制
The exact mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-difluorobenzyl)piperazine is not fully understood. However, studies have suggested that this compound may act as a partial agonist at the dopamine D2 receptor and a 5-HT1A receptor agonist. This compound has also been found to modulate the activity of various other neurotransmitters, including serotonin, norepinephrine, and glutamate. The modulation of these neurotransmitters may contribute to the therapeutic effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. Studies have demonstrated that this compound can increase the levels of various neurotransmitters, including dopamine and serotonin. This compound has also been found to reduce the levels of inflammatory cytokines, such as IL-6 and TNF-α. In addition, this compound has been shown to enhance neurogenesis and promote neuroplasticity.
实验室实验的优点和局限性
1-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-difluorobenzyl)piperazine has several advantages for lab experiments. It is a relatively stable compound that can be synthesized using various methods. This compound has also been extensively studied, and its biological activities have been well characterized. However, there are also some limitations to using this compound in lab experiments. One limitation is that the exact mechanism of action of this compound is not fully understood. In addition, the effects of this compound may vary depending on the experimental conditions.
未来方向
There are several future directions for the study of 1-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-difluorobenzyl)piperazine. One direction is to further investigate the mechanism of action of this compound. This may involve studying the effects of this compound on different neurotransmitter systems and identifying the molecular targets of this compound. Another direction is to explore the potential therapeutic applications of this compound in different neurological and psychiatric disorders. Finally, further studies are needed to determine the safety and toxicity of this compound in humans.
合成方法
The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-difluorobenzyl)piperazine involves several steps, including the condensation of 3,4-difluorobenzylamine with 1-(1,3-benzodioxol-5-yl) ethanol to form the intermediate 1-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-difluorobenzyl) piperazine. The intermediate is then subjected to further reactions to yield the final product, this compound. The synthesis of this compound has been described in detail in several studies, and the compound has been synthesized using various methods.
科学研究应用
1-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-difluorobenzyl)piperazine has been extensively studied for its potential therapeutic applications. Several studies have demonstrated the antipsychotic, antidepressant, and anxiolytic effects of this compound. In addition, this compound has been found to exhibit neuroprotective and anti-inflammatory properties. Studies have also shown that this compound can modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
属性
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-[(3,4-difluorophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O2/c20-16-3-1-14(9-17(16)21)11-22-5-7-23(8-6-22)12-15-2-4-18-19(10-15)25-13-24-18/h1-4,9-10H,5-8,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGSOEQEBMJUGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(4-nitrophenyl)acrylamide](/img/structure/B5814481.png)
![4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]benzoic acid](/img/structure/B5814490.png)


![1-(2-fluorophenyl)-4-[(5-nitro-2-thienyl)methyl]piperazine](/img/structure/B5814517.png)
![{1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]cyclopentyl}acetic acid](/img/structure/B5814522.png)


![3-isopropoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5814553.png)
![1-(3-chlorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5814564.png)


